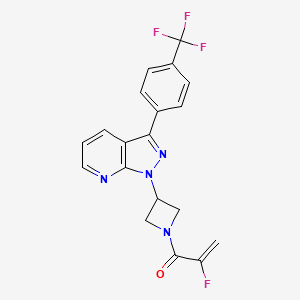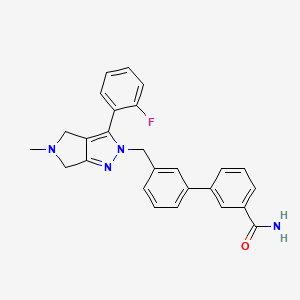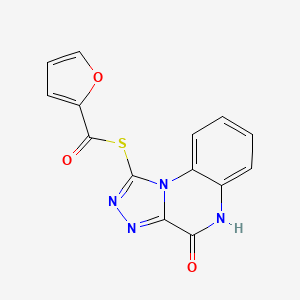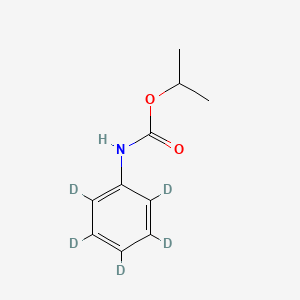
Propham-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propham-d5, also known as isopropyl N-phenylcarbamate-d5, is a deuterated form of propham, a carbamate pesticide. This compound is primarily used in agricultural settings to control the growth of weeds and grasses. The deuterated form is often used in scientific research to study the metabolism and environmental fate of propham due to its stability and distinguishable isotopic signature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propham-d5 involves the reaction of deuterated isopropyl alcohol (isopropyl-d5) with phenyl isocyanate. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction proceeds as follows:
Reactants: Deuterated isopropyl alcohol (isopropyl-d5) and phenyl isocyanate.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Catalysts: No specific catalysts are required for this reaction.
Products: this compound and a small amount of unreacted starting materials.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated isopropyl alcohol and phenyl isocyanate. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Propham-d5 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenylamine and deuterated isopropyl alcohol.
Oxidation: this compound can be oxidized to form various oxidation products, including phenyl isocyanate and deuterated isopropyl alcohol.
Photodegradation: Exposure to ultraviolet light can lead to the photodegradation of this compound, resulting in the formation of various photoproducts.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Photodegradation: Ultraviolet light.
Major Products Formed
Hydrolysis: Phenylamine and deuterated isopropyl alcohol.
Oxidation: Phenyl isocyanate and deuterated isopropyl alcohol.
Photodegradation: Various photoproducts, including phenyl isocyanate and deuterated isopropyl alcohol.
科学研究应用
Propham-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and environmental fate of carbamate pesticides.
Biology: Employed in studies of the metabolism of carbamate pesticides in plants and animals.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Used in the development of new agricultural chemicals and formulations.
作用机制
Propham-d5 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic neuron. The molecular targets of this compound include the active site of acetylcholinesterase, where it forms a reversible complex with the enzyme.
相似化合物的比较
Propham-d5 is similar to other carbamate pesticides, such as barban and chlorpropham. it is unique in its deuterated form, which provides greater stability and allows for more precise studies of its metabolism and environmental fate. Other similar compounds include:
Barban: A carbamate herbicide used to control weeds in cereal crops.
Chlorpropham: A carbamate herbicide used to control sprouting in stored potatoes.
This compound’s uniqueness lies in its deuterated form, which makes it an invaluable tool in scientific research for studying the behavior and effects of carbamate pesticides.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
184.25 g/mol |
IUPAC 名称 |
propan-2-yl N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i3D,4D,5D,6D,7D |
InChI 键 |
VXPLXMJHHKHSOA-DKFMXDSJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC(C)C)[2H])[2H] |
规范 SMILES |
CC(C)OC(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


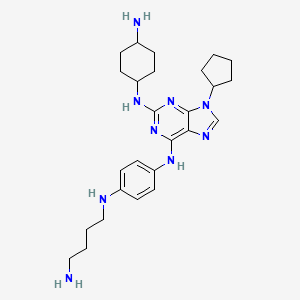
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
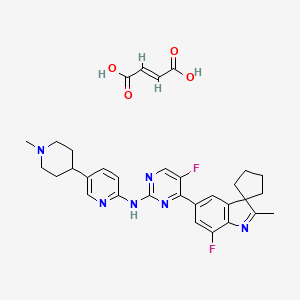

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
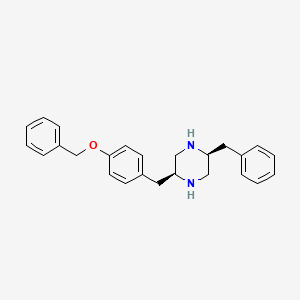
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
